molecular formula C15H30ClNO2 B5996940 1-(Cyclohexylamino)-3-cyclohexyloxypropan-2-ol;hydrochloride

1-(Cyclohexylamino)-3-cyclohexyloxypropan-2-ol;hydrochloride

Cat. No.: B5996940
M. Wt: 291.86 g/mol
InChI Key: ZGZOFMIXGWZKTD-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-cyclohexyloxypropan-2-ol;hydrochloride is a chemical compound with a complex structure that includes both cyclohexylamino and cyclohexyloxy groups

Preparation Methods

The synthesis of 1-(Cyclohexylamino)-3-cyclohexyloxypropan-2-ol;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with epichlorohydrin to form an intermediate, which is then reacted with cyclohexanol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(Cyclohexylamino)-3-cyclohexyloxypropan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclohexylamino)-3-cyclohexyloxypropan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-cyclohexyloxypropan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

1-(Cyclohexylamino)-3-cyclohexyloxypropan-2-ol;hydrochloride can be compared with similar compounds such as:

    Cyclohexylamine: A simpler amine with similar structural features but lacking the cyclohexyloxy group.

    Cyclohexanol: An alcohol with a cyclohexyl group, but without the amino functionality.

    Epichlorohydrin: A reactive epoxide used in the synthesis of various compounds, including the intermediate for this compound.

Properties

IUPAC Name

1-(cyclohexylamino)-3-cyclohexyloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2.ClH/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;/h13-17H,1-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZOFMIXGWZKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(COC2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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